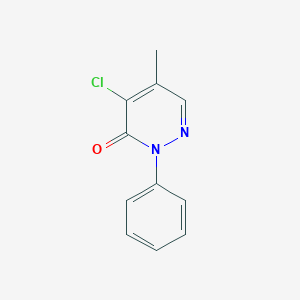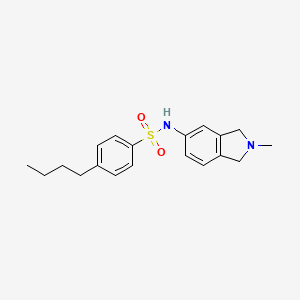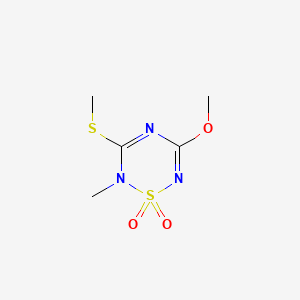
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-methyl-3-methylsulfanyl-1,2,4,6-thiatriazine with suitable reagents to introduce the 1,1-dioxide functionality . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(methylthio)-, 1,1-dioxide include other thiatriazine derivatives with different substituents on the ring structure. Examples include:
- 2H-1,2,4,6-Thiatriazine, 3-[(2-furanylmethyl)thio]-5-methoxy-2-methyl-, 1,1-dioxide
- 2H-1,2,4,6-Thiatriazine, 5-methoxy-2-methyl-3-(phenylthio)-, 1,1-dioxide
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties.
Propiedades
Número CAS |
80555-09-5 |
|---|---|
Fórmula molecular |
C5H9N3O3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3-methylsulfanyl-1,2,4,6-thiatriazine 1,1-dioxide |
InChI |
InChI=1S/C5H9N3O3S2/c1-8-5(12-3)6-4(11-2)7-13(8,9)10/h1-3H3 |
Clave InChI |
BEYCJUFEDKZAPJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=NS1(=O)=O)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


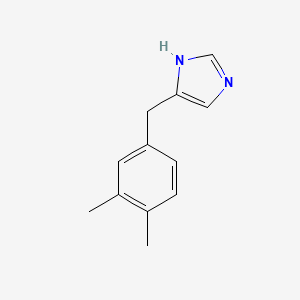
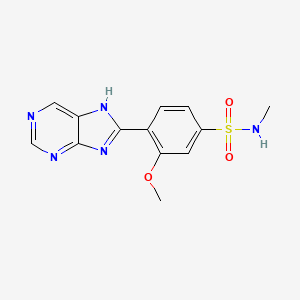

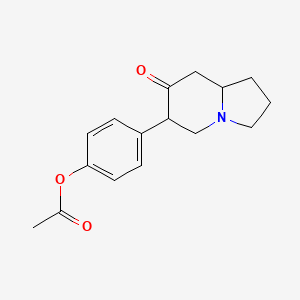

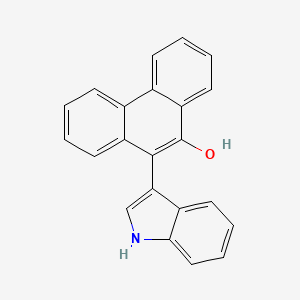


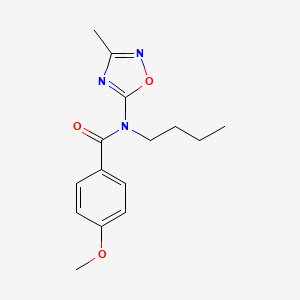
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

